Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-

Description

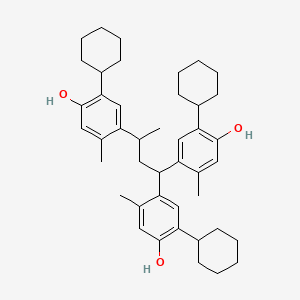

The compound Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] (CAS RN 1843-03-4), also known as 1,1,3-tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane or Topanol CA, is a high-molecular-weight phenolic antioxidant. Its structure features three phenolic rings connected via a butane backbone, each substituted with methyl, tert-butyl, and cyclohexyl groups (Figure 1). This sterically hindered design enhances its thermal stability and radical-scavenging efficiency, making it a preferred stabilizer in polymers such as polyethylene (PE), polypropylene (PP), and rubber .

Properties

CAS No. |

111850-25-0 |

|---|---|

Molecular Formula |

C43H58O3 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

4-[4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |

InChI |

InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3 |

InChI Key |

PRMDDINQJXOMDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Alkylation and Condensation

One of the primary methods to introduce bulky alkyl groups onto phenol rings is the Friedel–Crafts alkylation reaction, which can be catalyzed by Lewis acids such as aluminum chloride (AlCl3). This method allows the attachment of alkyl groups like 1-methyl-1-propanyl to the aromatic system.

- The reaction involves the generation of a carbocation intermediate from an alkyl halide or alcohol, which then electrophilically attacks the phenol ring.

- For trisubstituted phenols, stepwise alkylation can be employed to control substitution at the 4,4',4'' positions.

- The process requires careful control of reaction conditions (temperature, solvent, catalyst amount) to avoid polyalkylation or rearrangement.

Use of Activated Reagents for Aromatic Functionalization

Recent advances in aromatic functionalization include the use of novel reagents such as N-hydroxyphthalimide-O-trifluoromethanesulfinate for selective substitution on phenols and arenes under mild conditions.

- This reagent enables direct C–H functionalization of phenols with trifluoromethylsulfinyl groups, which can be adapted for other electrophilic substitutions.

- The reagent is prepared via a two-step synthesis from commercially available N-hydroxyphthalimide and trifluoromethylsulfinyl chloride, yielding a shelf-stable solid.

- The reaction proceeds under redox-neutral, room temperature conditions without the need for light, metal catalysts, or photocatalysts, providing high selectivity and functional group tolerance.

- This method is particularly useful for late-stage functionalization of complex phenolic compounds, potentially applicable to the synthesis of trisubstituted phenols with bulky substituents.

Multi-Step Synthesis via Intermediate Formation

For complex molecules like Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-, multi-step synthesis involving intermediate compounds is common:

- Initial synthesis of substituted cyclohexyl phenol intermediates, often via catalytic hydrogenation or cyclohexylation reactions.

- Subsequent condensation with alkylidene precursors under acidic or basic catalysis to form the trisubstituted phenol core.

- Purification steps such as recrystallization or chromatography ensure the isolation of the desired isomer.

Although no direct patent or publication explicitly describes the exact preparation of this compound, analogous methods are described in patents involving substituted phenols and alkylated aromatic compounds.

Data Table: Summary of Preparation Methods and Conditions

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Alkylation of phenol core | Friedel–Crafts alkylation | Alkyl halides/alcohols, AlCl3 | Anhydrous solvent, 0–50°C | Controls substitution at 4,4',4'' positions |

| Aromatic trifluoromethylsulfinylation | C–H functionalization | N-hydroxyphthalimide-O-trifluoromethanesulfinate | Room temp, DCE solvent, no metal/light | Mild, selective, high functional group tolerance |

| Cyclohexyl substitution | Electrophilic aromatic substitution or catalytic hydrogenation | Cyclohexyl halides or cyclohexane derivatives | Acidic/basic catalysis, moderate temp | Introduces cyclohexyl groups at 2-position |

| Condensation to form alkylidene linkage | Acid/base catalyzed condensation | Ketones/aldehydes with phenols | Acidic/basic medium, reflux | Forms 1-methyl-1-propanyl-3-ylidene bridge |

Research Findings and Notes

- The use of novel reagents like N-hydroxyphthalimide-O-trifluoromethanesulfinate represents a significant advancement in phenol functionalization, enabling direct substitution without harsh conditions or metal catalysts.

- Friedel–Crafts alkylation remains a reliable method for introducing bulky alkyl groups but requires careful optimization to prevent side reactions.

- Multi-step synthesis involving intermediate cyclohexylated phenols is necessary due to the steric complexity of the target compound.

- Purity and isomeric control are critical, often achieved by chromatographic methods and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Phenolic compounds are known for undergoing electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and as a potential antioxidant.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects, is ongoing.

Industry: It is employed as a stabilizer in polymers and as an additive in lubricants and coatings to enhance performance and durability.

Mechanism of Action

The mechanism by which Phenol, 4,4’,4’'-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] exerts its effects involves interactions with various molecular targets. Its phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This property is particularly valuable in preventing oxidative damage in biological systems and materials.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₇H₅₂O₃

- Molecular Weight : 544.89 g/mol

- Toxicity : Low acute toxicity (LD₅₀: 16,100 mg/kg in mammals) .

- Regulatory Status : Classified as "Declarable" under restricted substance lists (e.g., KACO GmbH) with usage limits in food-contact materials (0.25% in plastics, SML 5.0 mg/kg) .

Structural and Functional Comparisons

Table 1: Structural and Functional Attributes of Selected Phenolic Antioxidants

Key Observations:

Steric Hindrance : The target compound’s bulky tert-butyl and cyclohexyl groups reduce reactivity with polymer chains, offering superior long-term stability compared to BHT, which has smaller substituents .

Thermal Stability: The branched structure enhances performance in high-temperature applications (e.g., engineering plastics) relative to linear analogs like 2-cyclohexyl-5-methylphenol .

Regulatory Compliance : Stricter usage limits (e.g., 0.25% in food-contact plastics) reflect lower migration risks compared to BHT, which faces restrictions in the EU due to endocrine disruption concerns .

Performance in Polymer Stabilization

Table 2: Efficacy in Polyolefin Stabilization

| Compound | Oxidation Induction Time (OIT) in PP (min) | Discoloration Resistance | Hydrolytic Stability |

|---|---|---|---|

| Target Compound | 120–150 | Excellent | High |

| BHT | 40–60 | Moderate | Low |

| Tris(2,4-di-t-Bu)phosphite | 90–110 | Good | Moderate |

Analysis:

- The target compound’s extended Oxidation Induction Time (OIT) in polypropylene (PP) underscores its efficacy as a primary antioxidant, outperforming BHT by 3× .

- Hydrolytic Stability: Unlike phosphite-based antioxidants (e.g., Tris(2,4-di-t-Bu)phosphite), the phenolic structure resists hydrolysis, making it suitable for humid environments .

Regulatory and Environmental Profiles

Biological Activity

Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-] (CAS Registry Number: 111850-25-0) is a complex organic compound categorized under the class of cinnamylphenols . This compound exhibits a variety of biological activities, making it a subject of interest in both industrial applications and pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is , with an average molecular mass of approximately 622.93 g/mol. Its structure features multiple hydroxyl groups and cyclohexyl rings, which contribute to its biological properties.

Structural Formula

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Research indicates that phenols can scavenge free radicals and reduce oxidative stress in biological systems. The presence of multiple hydroxyl groups in this compound enhances its ability to donate electrons, thus neutralizing free radicals effectively.

Anti-inflammatory Effects

Studies have shown that phenolic compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This action may be particularly beneficial in treating conditions characterized by chronic inflammation.

Cytotoxicity

The cytotoxic effects of phenolic compounds have been documented in various studies. For instance, the cytotoxicity of extracts containing similar phenolic structures has been evaluated against cancer cell lines, demonstrating the potential for these compounds to inhibit tumor growth.

Study on Antioxidant Activity

A study conducted on various phenolic compounds, including those structurally similar to Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-cyclohexyl-5-methyl-, showed significant antioxidant activity. The butanol extract exhibited the highest biological activity comparable to established antioxidants like ascorbic acid .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of phenolic extracts on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for safe application. The compound has been evaluated for potential toxic effects, revealing that it does not meet criteria for high toxicity according to regulatory assessments .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.